4-[5-(4-methylphenoxy)-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl]benzoic acid
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Overview
Description
4-[5-(4-METHYLPHENOXY)-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL]BENZOIC ACID is a complex organic compound with significant applications in various fields of scientific research. This compound is known for its unique structural properties, which include a benzoic acid moiety linked to a phthalimide derivative through a methylphenoxy group. The molecular formula of this compound is C22H17NO5, and it has a molecular weight of 375.38 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[5-(4-METHYLPHENOXY)-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL]BENZOIC ACID typically involves multiple steps, starting with the preparation of the intermediate compounds. One common synthetic route includes the following steps:
Preparation of 4-methylphenoxybenzoic acid: This intermediate can be synthesized by reacting 4-methylphenol with 4-chlorobenzoic acid in the presence of a base such as potassium carbonate and a phase transfer catalyst.
Formation of the phthalimide derivative: The next step involves the reaction of phthalic anhydride with ammonia to form phthalimide.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
4-[5-(4-METHYLPHENOXY)-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL]BENZOIC ACID undergoes various chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzoic acid moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzoic acid derivatives.
Scientific Research Applications
4-[5-(4-METHYLPHENOXY)-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL]BENZOIC ACID has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-[5-(4-METHYLPHENOXY)-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL]BENZOIC ACID involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit cyclooxygenase (COX) enzymes, resulting in anti-inflammatory effects . Additionally, it may interact with DNA and proteins, leading to its anti-tumor properties .
Comparison with Similar Compounds
Similar Compounds
4-(4-Methylphenoxy)benzoic acid: A simpler analog with similar structural features but lacking the phthalimide moiety.
Phthalimide derivatives: Compounds with similar phthalimide structures but different substituents.
Uniqueness
4-[5-(4-METHYLPHENOXY)-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL]BENZOIC ACID is unique due to its combination of a benzoic acid moiety, a methylphenoxy group, and a phthalimide derivative. This unique structure imparts specific chemical and biological properties that are not observed in simpler analogs .
Properties
Molecular Formula |
C22H15NO5 |
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Molecular Weight |
373.4 g/mol |
IUPAC Name |
4-[5-(4-methylphenoxy)-1,3-dioxoisoindol-2-yl]benzoic acid |
InChI |
InChI=1S/C22H15NO5/c1-13-2-8-16(9-3-13)28-17-10-11-18-19(12-17)21(25)23(20(18)24)15-6-4-14(5-7-15)22(26)27/h2-12H,1H3,(H,26,27) |
InChI Key |
PAORKHPUYWRMMU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)OC2=CC3=C(C=C2)C(=O)N(C3=O)C4=CC=C(C=C4)C(=O)O |
Origin of Product |
United States |
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